molecular formula C18H27NO4S B2952433 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 874787-56-1

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No. B2952433
CAS RN: 874787-56-1
M. Wt: 353.48
InChI Key: HQGXGPLMVNPEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, also known as BPTES, is a small molecule inhibitor that selectively targets the enzyme glutaminase (GLS1). This enzyme is responsible for the conversion of glutamine to glutamate, an important process for cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide binds to the active site of GLS1, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular glutamate levels, which in turn affects multiple signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cancer cell migration and invasion. It has also been shown to decrease the levels of intracellular reactive oxygen species (ROS), which are known to contribute to cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is its selectivity for GLS1, which minimizes off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the cellular context. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

Future research on 2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide could focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. Additionally, this compound could be further studied in combination with other chemotherapeutic agents to determine its potential as a cancer treatment option. Finally, the role of GLS1 in cancer metabolism and its potential as a therapeutic target could be further explored.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide can be synthesized using a multistep process involving the reaction of tert-butyl 4-hydroxybenzoate with ethyl chloroacetate to form 2-(4-tert-butylphenoxy)-N-ethylacetamide. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxo-1lambda6-thiolane-3-amine to produce this compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to selectively inhibit GLS1 activity, leading to a decrease in glutamate production and subsequent inhibition of cancer cell growth and proliferation. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-5-19(15-10-11-24(21,22)13-15)17(20)12-23-16-8-6-14(7-9-16)18(2,3)4/h6-9,15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGXGPLMVNPEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.